molecular formula C24H27NO6S B11407400 Diethyl 3-methyl-5-({[5-(propan-2-yl)-1-benzofuran-3-yl]acetyl}amino)thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-({[5-(propan-2-yl)-1-benzofuran-3-yl]acetyl}amino)thiophene-2,4-dicarboxylate

Cat. No.: B11407400
M. Wt: 457.5 g/mol
InChI Key: HISVSDVZXGUARS-UHFFFAOYSA-N
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Description

2,4-DIETHYL 3-METHYL-5-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation or nitration, leading to the formation of halogenated or nitro-thiophene derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For example, some thiophene-based compounds act as voltage-gated sodium channel blockers, which are used as local anesthetics . The exact mechanism of action for 2,4-DIETHYL 3-METHYL-5-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE would depend on its specific structure and functional groups, which determine its binding affinity and activity towards particular biological targets.

Comparison with Similar Compounds

Thiophene derivatives can be compared with other heterocyclic compounds such as indole and pyrrole derivatives. While indole derivatives are known for their antiviral, anticancer, and anti-inflammatory activities , pyrrole derivatives are recognized for their broad-spectrum biological activities, including antimicrobial and antitubercular properties . The uniqueness of 2,4-DIETHYL 3-METHYL-5-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE lies in its specific structure, which combines the thiophene ring with a benzofuran moiety, potentially enhancing its biological activity and specificity.

Properties

Molecular Formula

C24H27NO6S

Molecular Weight

457.5 g/mol

IUPAC Name

diethyl 3-methyl-5-[[2-(5-propan-2-yl-1-benzofuran-3-yl)acetyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C24H27NO6S/c1-6-29-23(27)20-14(5)21(24(28)30-7-2)32-22(20)25-19(26)11-16-12-31-18-9-8-15(13(3)4)10-17(16)18/h8-10,12-13H,6-7,11H2,1-5H3,(H,25,26)

InChI Key

HISVSDVZXGUARS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CC2=COC3=C2C=C(C=C3)C(C)C

Origin of Product

United States

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